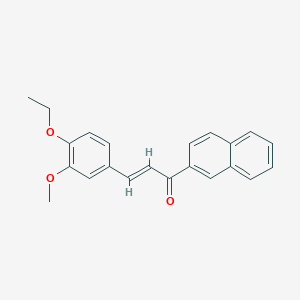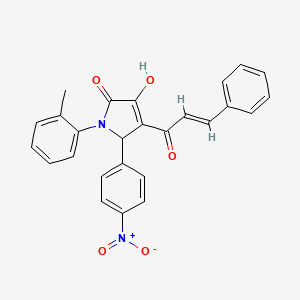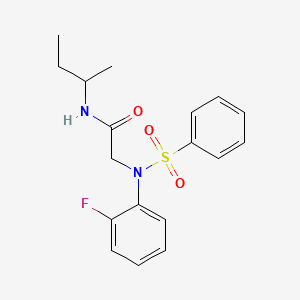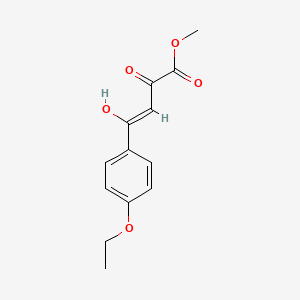
3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
Vue d'ensemble
Description
3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, also known as EMNP, is a synthetic compound with potential scientific research applications. EMNP belongs to the family of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is not fully understood. However, it has been proposed that 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been reported to induce apoptosis and cell cycle arrest in cancer cells. Further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one.
Biochemical and Physiological Effects:
3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been reported to exhibit various biochemical and physiological effects. It has been found to scavenge free radicals and reduce oxidative stress. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been found to lower blood glucose levels and improve insulin sensitivity in diabetic animals. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been reported to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments are its diverse biological activities and potential applications in drug development. However, the limitations of using 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one are its low solubility in water and its cytotoxicity at high concentrations. Therefore, it is important to optimize the concentration of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments to avoid cytotoxicity.
Orientations Futures
There are several future directions for the research on 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. Firstly, further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. Secondly, the potential applications of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in the development of drugs for the treatment of various diseases need to be explored. Thirdly, the optimization of the synthesis method of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one to improve the yield and purity of the compound is needed. Fourthly, the development of novel derivatives of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one with improved biological activities and reduced cytotoxicity is needed. Lastly, the in vivo efficacy and toxicity of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one need to be evaluated in animal models.
Conclusion:
In conclusion, 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is a synthetic compound with potential scientific research applications. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one exhibits diverse biological activities such as antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has potential applications in the development of drugs for the treatment of various diseases. Further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one and to explore its potential applications in drug development.
Applications De Recherche Scientifique
3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been reported to have various scientific research applications. It has been found to exhibit antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of Alzheimer's disease and skin pigmentation disorders, respectively. 3-(4-ethoxy-3-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has potential applications in the development of drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-25-21-13-9-16(14-22(21)24-2)8-12-20(23)19-11-10-17-6-4-5-7-18(17)15-19/h4-15H,3H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJULMIJMQUBCL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-cinnamoyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917997.png)
![N-[4-(2-furyl)phenyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B3918003.png)
![methyl 2-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3918006.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B3918014.png)
![1-(3-methylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918019.png)

![N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3918031.png)
![2-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl benzenesulfonate](/img/structure/B3918036.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3918047.png)
![N-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918064.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B3918070.png)